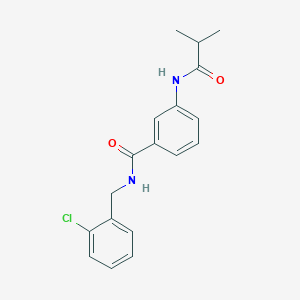![molecular formula C16H14Cl2N2O3 B5761060 2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)
2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research due to its ability to mimic hypoxia in cells. Hypoxia is a condition in which cells are deprived of oxygen, and it is a common feature of many diseases, including cancer. DMOG has been shown to induce hypoxia-like responses in cells, making it a valuable tool for studying the effects of hypoxia on cellular processes.
作用机制
DMOG inhibits the activity of prolyl hydroxylase enzymes by binding to the active site of the enzyme. Prolyl hydroxylase enzymes require oxygen and iron as cofactors for their activity. DMOG is structurally similar to the substrate of prolyl hydroxylase enzymes and can bind to the active site, preventing the binding of the substrate. This leads to the accumulation of HIFs, which can then activate the expression of genes involved in the cellular response to hypoxia.
Biochemical and physiological effects:
DMOG has been shown to induce hypoxia-like responses in cells, leading to a wide range of biochemical and physiological effects. It can activate the expression of genes involved in angiogenesis, glycolysis, and cell survival. DMOG has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in some cancer cell lines.
实验室实验的优点和局限性
DMOG is a valuable tool for studying the effects of hypoxia on cellular processes. It can be used to mimic hypoxia in cells without the need for expensive hypoxic chambers. DMOG is also relatively stable and can be stored for long periods of time. However, DMOG has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on cellular processes may not accurately reflect the effects of hypoxia in vivo.
未来方向
There are many potential future directions for research involving DMOG. One area of interest is the development of new drugs that target prolyl hydroxylase enzymes. These drugs could potentially be used to treat diseases that are characterized by hypoxia, such as cancer. Another area of interest is the development of new methods for delivering DMOG to cells. Currently, DMOG is typically delivered to cells using transfection agents, which can be inefficient and toxic. New methods for delivering DMOG could improve its effectiveness and reduce its toxicity. Finally, further research is needed to fully understand the effects of DMOG on cellular processes and its potential as a therapeutic agent.
合成方法
DMOG can be synthesized using a two-step process. The first step involves the reaction of 3,4-dichlorophenyl isocyanate with 4-methoxybenzoic acid in the presence of a base such as triethylamine. This reaction leads to the formation of 2-(3,4-dichlorophenyl)-N-(4-methoxybenzoyl)urea. In the second step, this intermediate is treated with ethyl chloroformate in the presence of a base such as pyridine to form DMOG.
科学研究应用
DMOG has been widely used in scientific research to study the effects of hypoxia on cellular processes. It has been shown to induce hypoxia-like responses in cells by inhibiting the activity of prolyl hydroxylase enzymes, which are involved in the degradation of hypoxia-inducible factor (HIF) proteins. HIFs are transcription factors that play a crucial role in the cellular response to hypoxia. By inhibiting the degradation of HIFs, DMOG can activate the expression of genes that are involved in the cellular response to hypoxia.
属性
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-12-5-3-11(4-6-12)16(21)23-20-15(19)9-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQXSCOHDQGZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(3,4-dichlorophenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)



![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)


